molecular formula C22H29FN4O4 B2491677 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 877632-45-6

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2491677
M. Wt: 432.496
InChI Key: GBHGYESPTACPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules containing piperazine and furan units, similar to the one , typically involves multiple steps, including the formation of piperazine derivatives and the integration of furan components. Studies such as those by Rathi et al. (2016) have shown that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, indicating the importance of synthesis strategies in developing compounds with desired properties (Rathi, Syed, Shin, & Patel, 2016).

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and furan derivatives has been extensively studied for their interaction with biological systems. The presence of a fluorine atom, as in the specified compound, often improves the properties of these molecules due to the increased electronegativity, which can enhance stability and biological activity (Bakhotmah & Al-Otaibi, 2020).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatile chemical reactions, which can be tailored to produce a wide range of pharmacologically active compounds. The incorporation of furan and fluorophenyl groups, as seen in the compound of interest, plays a crucial role in determining the chemical reactivity and stability of these molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Scientific Research Applications

Research Applications

  • Neurotransmitter Receptor Studies : A study by García et al. (2014) developed analogs of this compound as PET tracers for serotonin 5-HT1A receptors, showing potential for neuropsychiatric disorder research (García et al., 2014).

  • Antidepressant and Antianxiety Potential : Kumar et al. (2017) synthesized novel derivatives and evaluated them for antidepressant and antianxiety activities, suggesting applications in mental health research (Kumar et al., 2017).

  • Dopamine and Serotonin Transporter Studies : Lewis et al. (2003) explored derivatives for their binding properties to dopamine (DAT) and serotonin (SERT) transporters, relevant for neurological research (Lewis et al., 2003).

  • Development of Dopamine Uptake Inhibitors : Ironside et al. (2002) described the synthesis process of a dopamine uptake inhibitor, showing its application in the treatment of neurological disorders (Ironside et al., 2002).

  • Antioxidant Properties : Malík et al. (2017) investigated the antioxidant properties of derivatives, indicating potential in oxidative stress-related research (Malík et al., 2017).

  • Cocaine Abuse Therapy Research : Forrat et al. (2007) focused on the synthesis of a compound as a potential therapeutic agent for cocaine abuse (Forrat et al., 2007).

  • Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives and assessed their antimicrobial activities, implying uses in infection and disease research (Başoğlu et al., 2013).

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O4/c1-30-14-3-9-24-21(28)22(29)25-16-19(20-4-2-15-31-20)27-12-10-26(11-13-27)18-7-5-17(23)6-8-18/h2,4-8,15,19H,3,9-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHGYESPTACPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

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